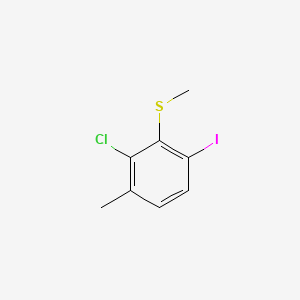
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H8ClIS and a molecular weight of 298.57 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-iodo-3-methylphenol with methylthiolating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfane bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The presence of chlorine and iodine atoms enhances the compound’s reactivity and allows it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
(2-Chloro-6-iodo-3-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(2-Chloro-6-iodo-3-methylphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.
(2-Chloro-6-iodo-3-methylphenyl)(propyl)sulfane: Contains a propyl group instead of a methyl group.
Uniqueness
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is unique due to its specific combination of chlorine, iodine, and sulfur atoms attached to a methylphenyl group. This unique structure imparts distinct chemical properties, making it valuable for various research applications .
特性
分子式 |
C8H8ClIS |
|---|---|
分子量 |
298.57 g/mol |
IUPAC名 |
3-chloro-1-iodo-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClIS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
InChIキー |
ZRCRNAXEWVIBLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)I)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















